(+)-Secoisolariciresinol

Descripción general

Descripción

(+)-Secoisolariciresinol is a lignan, a type of polyphenolic compound found in various plant sources, particularly in flaxseeds. It is known for its antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects. This compound is a precursor to enterolignans, which are produced by intestinal bacteria and have been linked to various health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Secoisolariciresinol typically involves the oxidative coupling of coniferyl alcohol. This process can be catalyzed by enzymes such as peroxidases or laccases. The reaction conditions often include an aqueous buffer system and a controlled pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms to produce the compound from renewable plant biomass. This approach is environmentally friendly and can be scaled up for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Secoisolariciresinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form secoisolariciresinol diglucoside.

Reduction: Reduction reactions can convert it into other lignan derivatives.

Substitution: It can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of peroxidase enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products

The major products formed from these reactions include secoisolariciresinol diglucoside, enterolactone, and enterodiol, which are important for their biological activities.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action:

Research indicates that (+)-secoisolariciresinol exhibits anticancer properties through multiple mechanisms, including the induction of apoptosis and modulation of signaling pathways.

- Colorectal Cancer: A study demonstrated that SDG induces pyroptosis in colorectal cancer cells by activating caspase-1, leading to significant tumor growth inhibition in animal models. This process involves the ROS/PI3K/AKT pathway, highlighting SDG's potential as an anticancer agent in colorectal cancer treatment .

- Breast Cancer: A Phase IIB trial investigated the effects of SDG on pre-menopausal women at increased risk for breast cancer. The study found that SDG reduced the proliferation marker Ki-67 in benign breast tissue, suggesting a protective effect against breast cancer development .

Hormonal Regulation and Women's Health

Promoting Ovarian Health:

Recent studies have explored the role of SDG in addressing conditions like premature ovarian insufficiency (POI). In a mouse model, SDG was shown to improve ovarian indices and follicle counts while protecting against cyclophosphamide-induced ovarian damage through modulation of the PI3K/Akt signaling pathway .

Phytoestrogenic Properties:

As a phytoestrogen, SDG can enhance follicle-stimulating hormone receptor expression in granulosa cells, potentially mitigating ovarian aging and improving fertility .

Radioprotection

Protective Effects Against Radiation:

Research has highlighted the radioprotective properties of SDG, particularly in lung cells. Pre-treatment with SDG significantly reduced DNA damage induced by radiation and enhanced cell survival rates. This effect was associated with increased levels of cytoprotective enzymes such as HO-1 and NQO1, suggesting its potential use as a radioprotector .

Nutraceutical Applications

Preventive Health Benefits:

SDG has been reviewed for its nutraceutical actions to prevent lifestyle-related diseases. Its antioxidant properties contribute to reducing oxidative stress and inflammation, which are linked to various chronic diseases .

Summary Table of Applications

Case Studies

- Colorectal Cancer Study: In vivo experiments showed that treatment with SDG led to significant tumor size reduction in HCT116 colorectal cancer models, with accompanying histological analysis revealing increased signs of pyroptosis compared to controls .

- Breast Cancer Prevention Trial: In a randomized trial involving 180 women at high risk for breast cancer, those receiving 50 mg/day of SDG showed a statistically significant decrease in Ki-67 levels after one year compared to placebo, indicating a potential role for SDG in breast cancer prevention strategies .

- Ovarian Health Research: A study confirmed that SDG administration improved ovarian function metrics in mice subjected to chemotherapy-induced damage, demonstrating its therapeutic potential for managing side effects related to cancer treatments .

Mecanismo De Acción

The mechanism of action of (+)-Secoisolariciresinol involves its conversion to enterolignans by intestinal bacteria. These enterolignans can interact with estrogen receptors, modulating estrogenic activity in the body. They also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. The molecular targets include various enzymes and receptors involved in inflammatory and oxidative pathways.

Comparación Con Compuestos Similares

(+)-Secoisolariciresinol is unique among lignans due to its specific structure and biological activity. Similar compounds include:

Matairesinol: Another lignan with similar antioxidant properties but different metabolic pathways.

Pinoresinol: Known for its anti-inflammatory effects.

Lariciresinol: Exhibits similar estrogenic activity but differs in its metabolic conversion.

These compounds share some biological activities but differ in their specific mechanisms of action and health benefits.

Actividad Biológica

(+)-Secoisolariciresinol (SECO) is a lignan compound primarily found in flaxseed and various plant sources. It has gained attention for its diverse biological activities, particularly its potential health benefits in cancer prevention, antioxidant defense, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Anticancer Properties

Research indicates that this compound diglucoside (SDG), the primary form of SECO, exhibits significant anticancer activity. A study demonstrated that SDG induces pyroptosis—a form of programmed cell death—in colorectal cancer cells (HCT116). This process is mediated through the activation of caspase-1, leading to the cleavage of gasdermin D (GSDMD) and subsequent cell swelling characteristic of pyroptosis. The study highlighted that SDG treatment resulted in reduced cell viability and inhibited tumor growth in an in vivo mouse model of colorectal cancer .

Key Findings:

- SDG inhibits HCT116 cell viability.

- Induces caspase-1 activation and GSDMD cleavage.

- In vivo studies show significant tumor growth inhibition.

The biological effects of SECO are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Accumulation : SECO enhances ROS levels, which play a crucial role in inducing apoptosis and pyroptosis in cancer cells .

- PI3K/AKT Pathway Modulation : SECO inhibits phosphatidylinositol 3-kinase (PI3K) phosphorylation, contributing to its anticancer effects .

- Antioxidant Activity : SECO has been shown to upregulate antioxidant enzyme expression, enhancing cellular protection against oxidative stress .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can modulate immune responses by influencing T-cell activation and reducing inflammatory cytokines. For instance, SECO supplementation has been associated with decreased inflammation in various models, including those simulating autoimmune conditions .

Table 1: Summary of Biological Activities of this compound

4. Metabolic Effects

Recent studies have explored the metabolic impacts of this compound, particularly its role in bone health. The gut microbiota metabolizes SECO into enterolignans, which exhibit enhanced bioactivity compared to their parent compound. These metabolites have shown promise in promoting osteoblastic differentiation and improving bone density .

Case Study: Microbial Transformation

A study involving human gut microbiota revealed the transformation of SECO into nine metabolites, some exhibiting significant osteogenic effects. The metabolites were tested for their impact on cell viability and gene expression related to bone formation .

5. Conclusion

This compound demonstrates multifaceted biological activities with promising implications for health promotion and disease prevention. Its anticancer properties, coupled with antioxidant and anti-inflammatory effects, position it as a potential therapeutic agent. Further research is warranted to fully elucidate its mechanisms and optimize its application in clinical settings.

Propiedades

IUPAC Name |

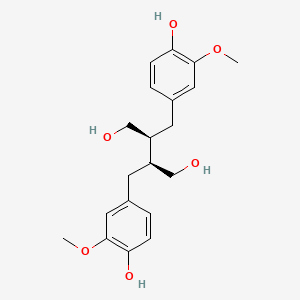

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145265-02-7 | |

| Record name | Secoisolariciresinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECOISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.